(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride

Description

Chemical Nomenclature and Structural Identification

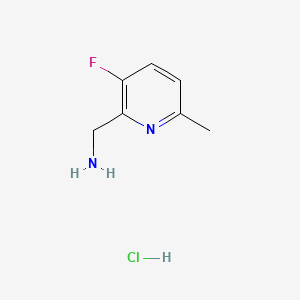

This compound exists as a crystalline hydrochloride salt with the molecular formula C₇H₉FN₂·HCl and a molecular weight of 176.6 grams per mole. The Chemical Abstracts Service registry number 1257535-11-7 provides unambiguous identification of this compound in chemical databases and regulatory documentation. Alternative nomenclature includes 2-aminomethyl-3-fluoro-6-picoline hydrochloride, reflecting the traditional pyridine naming conventions where the picoline designation indicates the methyl-substituted pyridine core structure.

The structural architecture of this compound centers upon a pyridine ring system bearing three distinct substituents positioned with precise regiochemical control. The fluoro substituent occupies the 3-position relative to the ring nitrogen, while a methyl group resides at the 6-position, and an aminomethyl functionality extends from the 2-position. This substitution pattern creates a molecule with C₇H₉FN₂ composition for the free base, which forms stable hydrochloride salts under appropriate conditions.

The three-dimensional molecular geometry places the fluorine atom in close proximity to the pyridine nitrogen, creating electronic effects that significantly influence the compound's basicity and hydrogen bonding capabilities. The aminomethyl side chain provides a primary amine functionality that serves as both a hydrogen bond donor and acceptor, contributing to the compound's solubility characteristics and biological activity. Spectroscopic identification relies primarily on nuclear magnetic resonance analysis, where characteristic chemical shifts for the aromatic protons, methyl group, and aminomethyl protons provide definitive structural confirmation.

Historical Development in Heterocyclic Amine Research

The historical trajectory of heterocyclic amine research provides essential context for understanding the significance of this compound within the broader landscape of medicinal chemistry. Heterocyclic amines, defined as chemical compounds containing at least one heterocyclic ring with atoms of different elements and at least one amine group, have occupied a central position in pharmaceutical research since the mid-nineteenth century. The foundational work began with Thomas Anderson's isolation of pyridine from animal bone distillation in 1849, establishing the basic pyridine scaffold that would later inspire countless structural modifications.

The systematic study of pyridine derivatives accelerated dramatically following Wilhelm Körner and James Dewar's structural elucidation in the 1870s, which demonstrated pyridine's relationship to benzene through nitrogen substitution. This understanding opened pathways for rational drug design approaches that would eventually lead to the sophisticated fluorinated derivatives exemplified by this compound. Arthur Rudolf Hantzsch's 1881 synthesis methodology provided the first systematic approach to pyridine construction, though his methods suffered from low yields and practical limitations.

The recognition of aromatic and heterocyclic amines' biological significance emerged from clinical observations in the early twentieth century, when physicians identified correlations between occupational exposure to certain arylamines and specific cancer patterns. These discoveries prompted intensive research into the metabolic pathways and biochemical mechanisms underlying heterocyclic amine activity, ultimately revealing the importance of cytochrome P450 enzyme systems in their biotransformation. The development of modern synthetic methodologies, including Aleksei Chichibabin's 1924 pyridine synthesis and subsequent improvements, established the industrial foundation necessary for large-scale heterocyclic amine production.

Contemporary heterocyclic amine research has evolved to emphasize precise structural modifications that optimize biological activity while minimizing adverse effects. The incorporation of fluorine atoms, as exemplified in this compound, represents a sophisticated approach to molecular optimization that leverages fluorine's unique electronic properties to enhance metabolic stability, membrane permeability, and target selectivity. This strategic fluorination approach emerged from decades of research demonstrating fluorine's ability to modulate both pharmacokinetic and pharmacodynamic properties through electronic effects and hydrogen bonding modifications.

Role in Contemporary Medicinal Chemistry

This compound occupies a significant position within contemporary medicinal chemistry as both a synthetic intermediate and a pharmacologically active compound. Research investigations have demonstrated the compound's utility in developing inhibitors for dipeptidyl peptidase-4, an enzyme target of considerable therapeutic importance in metabolic disease management. The aminomethyl-pyridine structural framework provides an optimal scaffold for enzyme binding interactions, with the specific substitution pattern offering enhanced selectivity profiles compared to unsubstituted analogs.

The compound's medicinal chemistry applications extend beyond single-target enzyme inhibition to encompass multi-target approaches addressing complex disease mechanisms. Recent research has identified (3-Fluoro-6-methylpyridin-2-yl)methanamine derivatives as potential inhibitors of transforming growth factor-beta type I receptor kinase and p38α mitogen-activated protein kinase, indicating broad therapeutic potential across inflammatory and fibrotic conditions. These findings underscore the versatility of the fluorinated aminomethyl-pyridine scaffold in accommodating diverse pharmacological objectives through systematic structural modifications.

Synthetic methodologies for accessing this compound and related compounds have advanced significantly through the development of efficient reduction protocols and coupling reactions. Catalytic hydrogenation approaches using Raney nickel or palladium catalysts enable reliable conversion of cyano precursors to the desired aminomethyl functionality, while amide coupling reactions facilitate the introduction of diverse substituents for structure-activity relationship studies. These synthetic advances have accelerated medicinal chemistry optimization programs and enabled the exploration of extensive compound libraries for therapeutic applications.

The fluorine substituent in this compound provides several distinct advantages in medicinal chemistry contexts. Fluorine's high electronegativity and small atomic radius create favorable interactions with biological targets while simultaneously enhancing metabolic stability through the formation of strong carbon-fluorine bonds. The strategic positioning of fluorine at the 3-position of the pyridine ring modulates the electronic environment around the nitrogen atom, potentially influencing both binding affinity and selectivity for specific enzyme targets.

Properties

IUPAC Name |

(3-fluoro-6-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBCVZKPEVMFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694193 | |

| Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-11-7 | |

| Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Dihydropyridine Cyclization

A classic method for pyridine synthesis, modified to incorporate substituents:

-

Reactants : Ethyl acetoacetate (methyl source), 2-fluoro-1,3-diketone (fluorine source), and ammonium acetate.

-

Conditions : Reflux in ethanol (78°C, 12–24 h).

-

Outcome : Forms 3-fluoro-6-methyl-1,4-dihydropyridine, which is oxidized to the aromatic pyridine using HNO₃ or MnO₂.

Key Data :

| Parameter | Value |

|---|---|

| Yield (oxidation) | 65–75% |

| Purity (HPLC) | >90% |

Directed Ortho Metalation (DoM)

For late-stage fluorination:

-

Starting Material : 3-Chloro-6-methylpyridine-2-carbonitrile.

-

Metalation : LDA (−78°C, THF) generates a lithiated intermediate at C3.

-

Fluorination : Quench with N-fluorobenzenesulfonimide (NFSI) at −40°C.

Advantages :

-

Positional selectivity ensured by the directing effect of the nitrile group.

-

Avoids electrophilic fluorination limitations.

Functional Group Interconversion: Nitrile to Aminomethyl

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Substrate : 3-Fluoro-6-methylpyridine-2-carbonitrile.

-

Conditions :

-

LiAlH₄ (3 eq) in anhydrous THF.

-

Reflux (66°C, 6 h).

-

-

Workup : Quench with Na₂SO₄·10H₂O, filter, and concentrate.

Outcome :

Catalytic Hydrogenation

-

Catalyst : Raney Nickel (H₂, 50 psi).

-

Solvent : Methanol/ammonia (7:3).

-

Conditions : 25°C, 12 h.

Benefits :

-

Mild conditions preserve acid-sensitive groups.

-

Purity : >95% (no over-reduction observed).

Hydrochloride Salt Formation

-

Acidification : Free base dissolved in anhydrous diethyl ether.

-

HCl Gas : Bubbled through the solution until precipitation completes.

-

Isolation : Vacuum filtration, washed with cold ether.

Optimized Parameters :

Alternative Pathways: Reductive Amination

For substrates lacking a nitrile group:

-

Aldehyde Intermediate : 3-Fluoro-6-methylpyridine-2-carbaldehyde.

-

Reductive Amination :

-

React with ammonium acetate and NaBH₃CN in MeOH.

-

Stir at 25°C for 24 h.

-

-

Yield : 70–75% (lower due to competing imine formation).

Industrial-Scale Considerations

Cost-Effective Fluorination

Purification Strategies

-

Recrystallization : Ethanol/water (4:1) yields >97% pure hydrochloride.

-

Chromatography : Reserved for lab-scale (SiO₂, CH₂Cl₂/MeOH/NH₃).

Challenges and Mitigation

-

Regioselectivity : Competing substitution at C4 minimized using bulky bases (e.g., LDA).

-

Amine Oxidation : Conduct reductions under inert atmosphere (N₂/Ar).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| LiAlH₄ Reduction | 85 | 97 | Moderate |

| Catalytic Hydrogenation | 78 | 95 | High |

| Reductive Amination | 72 | 90 | Low |

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The table below compares substituents, molecular weights, and key physical properties of the target compound with its analogs:

Key Observations:

- Halogen Effects : The target compound’s fluorine atom (electronegative, small size) may confer distinct electronic and steric properties compared to chlorine-containing analogs like (6-Chloropyridin-2-yl)methanamine dihydrochloride .

- Methyl vs.

- Salt Forms: Dihydrochloride salts (e.g., ) may exhibit higher aqueous solubility than monohydrochloride forms but could introduce challenges in crystallization .

Biological Activity

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is a fluorinated pyridine derivative with significant potential in medicinal chemistry. Its unique structural features, including a fluorine atom and a methyl group on the pyridine ring, suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , typically encountered in its hydrochloride salt form, which enhances its solubility and stability. The presence of the fluorine atom is crucial for its biological interactions, as it can influence the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, which may lead to therapeutic effects against diseases like cancer. For instance, it has been reported to inhibit certain protein kinases involved in tumor growth regulation .

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential in inhibiting protein kinases such as mTORC and Pim kinases, which are critical in regulating cell growth and survival.

- Receptor Interaction : Its structural properties allow it to bind effectively to various receptors, potentially modulating their activity and influencing cellular responses.

Anticancer Properties

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For example, derivatives of this compound have demonstrated significant inhibitory effects on cell lines associated with various cancers, exhibiting IC50 values in the nanomolar range .

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| EEDi-5285 | EED | 18 | KARPAS422 |

| Compound 26 | EED | 36 | KARPAS422 |

| Compound 29 | EED | 0.2 | KARPAS422 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Case Studies

- Cancer Therapeutics : A study involving derivatives of this compound demonstrated significant inhibition of KARPAS422 cell growth, indicating its potential as a lead compound for developing new anticancer drugs .

- Antimicrobial Research : In vitro tests revealed that the compound has effective antibacterial activity against multiple strains, supporting its potential use in treating bacterial infections .

Q & A

Q. What strategies optimize hydrochloride salt formation?

Q. How to assess the impact of fluorine substituents on reactivity?

Q. How to design metabolite identification studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.